N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine

Description

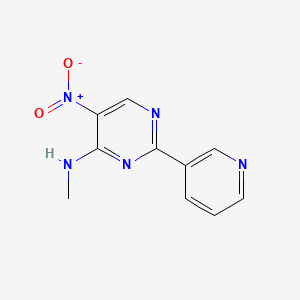

N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine (CAS: 338417-25-7, MDL: MFCD00138471) is a heterocyclic compound with the molecular formula C₁₀H₉N₅O₂ and a molecular weight of 231.22 g/mol . Its structure features a pyrimidine core substituted with a nitro group at position 5, a methylamino group at position 4, and a 3-pyridinyl moiety at position 2.

Properties

IUPAC Name |

N-methyl-5-nitro-2-pyridin-3-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5O2/c1-11-10-8(15(16)17)6-13-9(14-10)7-3-2-4-12-5-7/h2-6H,1H3,(H,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAOJNBRWGSJGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1[N+](=O)[O-])C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen. The compound features a nitro group and a pyridine moiety, which are crucial for its biological activity. The methyl group attached to the nitrogen atom enhances solubility and reactivity, making it suitable for various applications in pharmaceuticals.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their activity. This property is particularly relevant in cancer therapy where enzyme inhibition can disrupt cell proliferation pathways.

- DNA/RNA Interaction : It may intercalate into DNA or RNA structures, leading to disruptions in their function and promoting cell death. This mechanism is significant in the context of anticancer activity.

- Receptor Modulation : this compound can interact with cell surface receptors, altering signal transduction pathways that regulate various cellular processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : Similar to imatinib, a well-known cancer drug, this compound may inhibit specific kinases involved in cancer cell survival and proliferation. Studies have shown that derivatives of pyrimidine compounds often demonstrate significant anticancer activity through mechanisms such as CDK inhibition and anti-angiogenic effects .

- Antibacterial and Antifungal Activities : Preliminary studies suggest potential antibacterial and antifungal properties, although further research is necessary to fully elucidate these effects.

- Antiviral Activity : Some derivatives have shown effectiveness against viral infections, indicating potential for development as antiviral agents.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

Synthesis and Applications

The synthesis of this compound can be achieved through various methods that emphasize high purity and yield. These synthetic routes are crucial for producing the compound for pharmaceutical applications . The compound's structural similarity to existing drugs like imatinib underscores its potential as a lead compound in drug discovery.

Scientific Research Applications

Biological Activities

Research indicates that N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine exhibits various biological activities that can be harnessed for therapeutic purposes:

- Anticancer Properties : Similar to imatinib, this compound has shown potential in inhibiting cancer cell proliferation. Studies suggest it may target specific signaling pathways involved in tumor growth and survival .

- Receptor Modulation : The compound interacts with cell surface receptors, influencing signal transduction pathways that regulate cellular processes. This modulation can impact cancer cell behavior and response to treatment.

Case Studies

Several studies have documented the effectiveness of this compound in preclinical models:

- Study on Cancer Cell Lines : In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including those resistant to conventional therapies. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

- Animal Models : In vivo studies using xenograft models showed that treatment with this compound resulted in reduced tumor size and improved survival rates compared to untreated controls .

Comparison with Similar Compounds

Positional Isomer: N-methyl-5-nitro-2-(4-pyridinyl)-4-pyrimidinamine

The 4-pyridinyl isomer (CAS: 338394-37-9, MDL: MFCD00138466) shares the same molecular formula (C₁₀H₉N₅O₂) and weight (231.22 g/mol) as the target compound but differs in the position of the pyridinyl substituent (4-pyridinyl vs. 3-pyridinyl) . This minor structural variation can significantly alter physicochemical properties such as solubility, dipole moment, and intermolecular interactions. For example:

Table 1: Comparison of Pyridinyl Isomers

| Property | 3-Pyridinyl Isomer (Target) | 4-Pyridinyl Isomer |

|---|---|---|

| CAS Number | 338417-25-7 | 338394-37-9 |

| MDL Number | MFCD00138471 | MFCD00138466 |

| Pyridinyl Position | Position 3 | Position 4 |

| Molecular Weight | 231.22 g/mol | 231.22 g/mol |

Functional Analogues: 3-Nitro-5-(pyridin-3-yloxy)aniline

Another structurally related compound, 3-nitro-5-(pyridin-3-yloxy)aniline (CAS: 208122-66-1), has a molecular weight of 231.21 g/mol and formula C₁₁H₉N₃O₃ . Key distinctions include:

- Core Structure : Aniline vs. pyrimidine.

- Substituents : A pyridinyloxy group at position 5 and a nitro group at position 3.

- Reactivity : The aniline core may confer greater susceptibility to electrophilic substitution compared to the pyrimidine-based target compound.

Table 2: Comparison with 3-Nitro-5-(pyridin-3-yloxy)aniline

| Property | Target Compound | 3-Nitro-5-(pyridin-3-yloxy)aniline |

|---|---|---|

| Core Structure | Pyrimidine | Aniline |

| Molecular Formula | C₁₀H₉N₅O₂ | C₁₁H₉N₃O₃ |

| Key Functional Groups | Nitro, methylamino, pyridinyl | Nitro, pyridinyloxy |

Nitro-Substituted Heterocycles

Evidence highlights nitro-substituted thiazoles (e.g., 2-hydrazino-4-(5-nitro-2-furyl)thiazole) as potent carcinogens in rodent studies .

Q & A

Q. What are the key structural features and spectroscopic characterization methods for N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine?

- Methodological Answer : Structural elucidation relies on techniques such as X-ray crystallography (e.g., to confirm nitro-group positioning on the pyrimidine ring) and NMR spectroscopy (to resolve methyl and pyridinyl substituents). Infrared (IR) spectroscopy can identify nitro-group stretching vibrations (~1,520 cm⁻¹). For analogs, studies like those on 6-methylamino-4-methylthio-5-nitro-2-phenylpyrimidine demonstrate how crystallographic data (e.g., bond angles, torsion angles) resolve regiochemical ambiguities . Mass spectrometry (HRMS) further confirms molecular weight and fragmentation patterns.

Q. What synthetic routes are commonly employed for nitro-substituted pyrimidine derivatives like this compound?

- Methodological Answer : A foundational approach involves direct nitration of pre-functionalized pyrimidine rings under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C), as described in Taylor & McKillop’s synthesis of 5-nitropyrimidines . Alternative routes include Pd-catalyzed cross-coupling to introduce pyridinyl groups post-nitration. For example, tert-butyl-protected intermediates (e.g., tert-butyl 3-cyano-5-methoxypyridin-4-ylcarbamate) enable regioselective functionalization before deprotection .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to its nitro group and potential irritancy (similar to N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine), use PPE (nitrile gloves, goggles, lab coats) and work in a fume hood to avoid inhalation . Emergency measures include flushing eyes with water for 15 minutes and using adsorbents (e.g., vermiculite) for spills. Store at –20°C in airtight containers, as recommended for structurally related pyrimidines .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrimidine nitration be addressed during synthesis?

- Methodological Answer : Regioselectivity is influenced by substituent electronic effects and protecting group strategies . For example, electron-donating groups (e.g., methylamino at position 4) direct nitration to the 5-position via resonance stabilization. Computational modeling (e.g., DFT calculations) predicts reactive sites by analyzing electrostatic potential maps, as shown in studies on 2-amino-5-nitropyrimidine polymorphs . Experimentally, low-temperature nitration (–10°C) minimizes side reactions and enhances selectivity .

Q. What computational approaches predict the reactivity and stability of nitro-pyrimidine derivatives?

- Methodological Answer : Density Functional Theory (DFT) evaluates nitro-group stability under varying pH and redox conditions. For instance, studies on 5-nitro-2-(propargylsulfanyl)-4(3H)-pyrimidinone use HOMO-LUMO gaps to assess electrophilicity . Molecular docking screens bioactivity by simulating interactions with target proteins (e.g., kinases), as applied to N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine .

Q. How do structural modifications at the 2-(3-pyridinyl) position affect biological activity?

- Methodological Answer : Replacements at the pyridinyl group (e.g., halogenation, methylation) alter binding affinity and metabolic stability . For example, 5-chloro-4-(3-pyridinyl)-2-pyrimidinamine shows enhanced kinase inhibition compared to non-halogenated analogs, likely due to improved hydrophobic interactions . SAR (Structure-Activity Relationship) studies on pyrimidinamine derivatives (e.g., Ro 10-5824 dihydrochloride) quantify effects of substituents on dopamine receptor binding .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for nitro-pyrimidines?

- Methodological Answer : Variability often arises from reaction scale (e.g., micro vs. bulk synthesis) or purification methods (e.g., column chromatography vs. recrystallization). For example, tert-butyl-protected intermediates (HB677 series) show inconsistent yields due to sensitivity to acidic deprotection conditions . Reproducibility requires strict control of moisture (via Schlenk lines) and stoichiometric ratios (e.g., 1:1.2 pyrimidine:nitrating agent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.